molecular formula C10H8ClNO4 B2396183 (8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid CAS No. 883547-77-1

(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

Cat. No. B2396183
M. Wt: 241.63
InChI Key: GOVMHVYWEWLWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” is a compound with the molecular weight of 255.66 . It is also known as "3-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid" .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for this compound is "1S/C11H10ClNO4/c12-7-1-2-9-8 (5-7)13 (4-3-11 (15)16)10 (14)6-17-9/h1-2,5H,3-4,6H2, (H,15,16)" .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Subheading Synthesis and Antibacterial Properties

Compounds incorporating (8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid were synthesized and assessed for their antibacterial properties. Notably, certain derivatives demonstrated significant antibacterial activity against a range of bacterial strains. One study synthesized and evaluated the antibacterial activity of 1, 4-Benzoxazine analogues, revealing that certain compounds, such as [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl) amino]methyl}-3,4-dihydro-2H-1,4benaoxazin-2-yl] acetic acid, showed good activity against K.pneumonea and E. faecalis, while others exhibited moderate activity against E. coli, Klebsiella, Staph. aureus, and E. faecalis. This indicates the potential of these compounds in antibacterial applications (Kadian, Maste, & Bhat, 2012).

Antimicrobial Applications

Subheading Antimicrobial Synthesis and Evaluation

The compound has been incorporated into various molecular structures to evaluate antimicrobial effectiveness. A novel series of Pyrazoline derivatives bearing 1,4-Benzoxazinone demonstrated antimicrobial activity, with the initial compound being prepared from o-aminophenol, chloroacetyl chloride, benzyltriethylammoniumchloride, chloroform, and sodium hydrogen carbonate. The synthesis process involved several stages, leading to different Pyrazole compounds and secondary amines derivatives, which were then subjected to antimicrobial evaluation (Raviteja, Lingaiah, & Rajeeva, 2017).

Metal Coordination Chemistry

Subheading Complex Formation and Catalytic Activity

This compound also plays a role in the field of coordination chemistry, particularly in forming complexes with metals. For instance, zinc carboxylate complexes of 2,3-pyridine dicarboxylic acid and (3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)acetic acid were synthesized and characterized. The study investigated the catalytic abilities of these complexes towards carbon-carbon bond formation reactions, demonstrating the compound's relevance in catalysis and material science (Singh, Jali, Das, & Baruah, 2011).

Safety And Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H317 and H319 . Precautionary statements include P280 and P305+P351+P338 .

Future Directions

While specific future directions for “(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid” are not available, there is ongoing research in developing new methodology and novel compounds for diverse activities . Further optimization and mechanism studies on this chemotype are underway .

properties

IUPAC Name

2-(8-chloro-3-oxo-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-2-1-3-7-10(6)16-5-8(13)12(7)4-9(14)15/h1-3H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVMHVYWEWLWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid

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